EB-47 Dihydrochloride: A Technical Guide to its Mechanism of Action
EB-47 Dihydrochloride: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
Abstract
EB-47 dihydrochloride (B599025) is a potent small molecule inhibitor primarily targeting Poly(ADP-ribose) polymerase-1 (PARP-1), a key enzyme in the DNA damage response (DDR) pathway. It also exhibits significant inhibitory activity against Tankyrase-1 (TNKS1) and Tankyrase-2 (TNKS2), which are involved in the Wnt/β-catenin signaling pathway. This technical guide provides an in-depth overview of the core mechanism of action of EB-47 dihydrochloride, supported by quantitative data, detailed experimental methodologies, and visual representations of the relevant signaling pathways.
Core Mechanism of Action
EB-47 dihydrochloride functions as a potent and selective inhibitor of PARP-1.[1][2][3][4][5][6] Its mechanism of action is twofold:
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Catalytic Inhibition: EB-47 acts as a substrate mimic of NAD+, binding to the nicotinamide (B372718) and adenosine (B11128) subsites of the PARP-1 catalytic domain.[1][4] This competitive inhibition prevents PARP-1 from synthesizing poly(ADP-ribose) (PAR) chains, a crucial step in the recruitment of DNA repair proteins to sites of DNA damage.
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PARP Trapping: Beyond catalytic inhibition, EB-47 demonstrates a "PARP trapping" effect. By binding to PARP-1, it induces conformational changes that lock the enzyme onto DNA at the site of a single-strand break.[3][7] This trapped PARP-DNA complex is a physical obstacle to DNA replication and transcription, leading to the formation of more cytotoxic double-strand breaks, particularly in cancer cells with deficiencies in homologous recombination repair (e.g., BRCA1/2 mutations).
In addition to its effects on PARP-1, EB-47 also inhibits the catalytic activity of Tankyrase-1 and -2, which play a role in various cellular processes, including the Wnt/β-catenin signaling pathway.[2][3]
Quantitative Data
The inhibitory activity of EB-47 dihydrochloride against various enzymes has been quantified through in vitro assays. The half-maximal inhibitory concentration (IC50) values are summarized in the table below.
| Target Enzyme | IC50 (nM) | Reference(s) |
| PARP-1 (ARTD-1) | 45 | [1][2][3][4] |
| Tankyrase-2 (TNKS2/ARTD6) | 45 | [2][3] |
| Tankyrase-1 (TNKS1/ARTD5) | 410 | [2][3] |
| ARTD5 | 410 | [1][4] |
| PARP10 | 1,179 | [2][3] |
Signaling Pathways
The inhibitory actions of EB-47 dihydrochloride impact key cellular signaling pathways, primarily the DNA Damage Response and the Wnt/β-catenin pathway.
DNA Damage Response (DDR) Pathway
EB-47's inhibition of PARP-1 is central to its effect on the DDR pathway. In response to single-strand DNA breaks, PARP-1 is recruited to the damage site and, upon activation, synthesizes PAR chains that act as a scaffold for other DNA repair proteins. By preventing PAR synthesis, EB-47 disrupts this repair process. The subsequent trapping of PARP-1 on the DNA further exacerbates this effect, leading to stalled replication forks and the generation of double-strand breaks.
Wnt/β-catenin Signaling Pathway
EB-47's inhibition of Tankyrase 1 and 2 affects the Wnt/β-catenin pathway. Tankyrases are responsible for the PARsylation and subsequent degradation of Axin, a key component of the β-catenin destruction complex. By inhibiting Tankyrases, EB-47 stabilizes Axin levels, leading to the degradation of β-catenin and the downregulation of Wnt target gene expression.
Experimental Protocols
The following sections describe the methodologies used in the key experiments to characterize the mechanism of action of EB-47 dihydrochloride. Note: These are descriptions of the experimental approaches. For detailed, step-by-step protocols, it is recommended to consult the original research articles.
PARP-1 Inhibition Assay (IC50 Determination)
A common method for determining the IC50 of PARP inhibitors is a fluorescence-based assay.
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Principle: The assay measures the consumption of NAD+ by PARP-1. In the presence of an inhibitor like EB-47, NAD+ consumption is reduced.
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General Workflow:
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Recombinant human PARP-1 is incubated with a DNA template (e.g., nicked DNA) to activate the enzyme.
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Varying concentrations of EB-47 are added.
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The enzymatic reaction is initiated by the addition of NAD+.
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After a set incubation period, a developing reagent is added that reacts with the remaining NAD+ to produce a fluorescent signal.
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The fluorescence is measured, and the IC50 value is calculated from the dose-response curve.
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In Vivo Ischemia-Reperfusion Model
The neuroprotective effects of EB-47 have been demonstrated in a rat model of stroke.
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Model: Middle Cerebral Artery Occlusion (MCAO) model in rats.
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Procedure:
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A filament is inserted into the internal carotid artery to block the middle cerebral artery, inducing ischemia.
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After a defined period (e.g., 90 minutes), the filament is withdrawn to allow reperfusion.
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EB-47 is administered intravenously.
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After a set time (e.g., 24 hours), the brain is harvested, and the infarct volume is measured, typically by staining with 2,3,5-triphenyltetrazolium chloride (TTC).
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Outcome: EB-47 treatment has been shown to reduce the infarct volume in this model.[2][3]
Conclusion
EB-47 dihydrochloride is a dual-action molecule that potently inhibits PARP-1 and the Tankyrase enzymes. Its primary mechanism of action involves both the catalytic inhibition of PARP-1 and the trapping of the enzyme on DNA, leading to synthetic lethality in susceptible cancer cells. Its ability to also modulate the Wnt/β-catenin pathway through Tankyrase inhibition further highlights its potential as a multifaceted therapeutic agent. The quantitative data and experimental evidence to date provide a strong foundation for its continued investigation in preclinical and clinical settings.
References
- 1. A two-step mechanism governing PARP1-DNA retention by PARP inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Captured snapshots of PARP1 in the active state reveal the mechanics of PARP1 allostery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. oncotarget.com [oncotarget.com]
- 6. researchgate.net [researchgate.net]
- 7. Structural basis for allosteric PARP-1 retention on DNA breaks - PMC [pmc.ncbi.nlm.nih.gov]
